1-methyl-3-(trifluoromethyl)-1H-pyrazole-5-carboxamide

Medicinal chemistry Antiviral drug discovery Regioisomer differentiation

1-Methyl-3-(trifluoromethyl)-1H-pyrazole-5-carboxamide (CAS 1245771-97-4, molecular formula C₆H₆F₃N₃O, MW 193.13 g/mol) is a heterocyclic building block belonging to the trifluoromethylpyrazole carboxamide class. The compound features a 1-methylpyrazole core with a trifluoromethyl substituent at the 3-position and a primary carboxamide at the 5-position (IUPAC: 2-methyl-5-(trifluoromethyl)pyrazole-3-carboxamide).

Molecular Formula C6H6F3N3O
Molecular Weight 193.13 g/mol
CAS No. 1245771-97-4
Cat. No. B1421617
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-methyl-3-(trifluoromethyl)-1H-pyrazole-5-carboxamide
CAS1245771-97-4
Molecular FormulaC6H6F3N3O
Molecular Weight193.13 g/mol
Structural Identifiers
SMILESCN1C(=CC(=N1)C(F)(F)F)C(=O)N
InChIInChI=1S/C6H6F3N3O/c1-12-3(5(10)13)2-4(11-12)6(7,8)9/h2H,1H3,(H2,10,13)
InChIKeyRGXJDXSOGHNPHB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-Methyl-3-(trifluoromethyl)-1H-pyrazole-5-carboxamide (CAS 1245771-97-4): Procurement-Grade Scaffold for Antiviral and Antithrombotic Lead Discovery


1-Methyl-3-(trifluoromethyl)-1H-pyrazole-5-carboxamide (CAS 1245771-97-4, molecular formula C₆H₆F₃N₃O, MW 193.13 g/mol) is a heterocyclic building block belonging to the trifluoromethylpyrazole carboxamide class [1]. The compound features a 1-methylpyrazole core with a trifluoromethyl substituent at the 3-position and a primary carboxamide at the 5-position (IUPAC: 2-methyl-5-(trifluoromethyl)pyrazole-3-carboxamide) [1]. It serves as the core scaffold for two independently validated drug discovery programs: a series of nanomolar measles virus RNA-dependent RNA polymerase (RdRp) inhibitors [2], and the highly potent, orally bioavailable blood coagulation factor Xa inhibitor DPC423 [3]. Commercially available at purities of ≥95–98% from multiple suppliers, the compound is supplied exclusively for research use [1].

Why the 4-Carboxamide or Carboxylic Acid Analogs Cannot Replace 1-Methyl-3-(trifluoromethyl)-1H-pyrazole-5-carboxamide (CAS 1245771-97-4)


The pyrazole carboxamide scaffold presents a critical regioisomerism problem: 1-methyl-3-(trifluoromethyl)-1H-pyrazole-5-carboxamide (CAS 1245771-97-4) and its 4-carboxamide regioisomer (CAS 937717-66-3, identical molecular formula C₆H₆F₃N₃O, identical MW 193.13) are constitutionally distinct compounds with entirely divergent biological activity profiles [1]. The 5-carboxamide regioisomer constitutes the validated pharmacophore for picomolar factor Xa inhibition (DPC423, fXa Kᵢ = 13 pM) and nanomolar measles virus RdRp blockade (compound 16677, IC₅₀ = 35–145 nM) [2][3]. In contrast, the 4-carboxamide regioisomer is the core scaffold of succinate dehydrogenase (SDH) inhibitor fungicides (e.g., penthiopyrad) and is regulated internationally as the pesticide metabolite PAM [4]. Interchanging these regioisomers without experimental verification would redirect the biological target profile from human antiviral/antithrombotic pharmacology to agricultural fungicidal SDH inhibition—a fundamental misalignment of intended application. Similarly, substituting the carboxamide with the corresponding carboxylic acid (CAS 128694-63-3) eliminates the primary amide hydrogen bond donor/acceptor pharmacophore, requiring additional synthetic steps for amide bond formation in downstream derivatization [1].

Quantitative Differentiation Evidence for 1-Methyl-3-(trifluoromethyl)-1H-pyrazole-5-carboxamide (CAS 1245771-97-4) Versus Closest Analogs


Regioisomer-Dependent Biological Target Specificity: 5-Carboxamide (Antiviral/Antithrombotic) Versus 4-Carboxamide (Fungicidal SDH Inhibition)

The 5-carboxamide regioisomer (CAS 1245771-97-4) and the 4-carboxamide regioisomer (CAS 937717-66-3) share the identical molecular formula and MW, yet their biological target profiles are non-overlapping. The 5-carboxamide scaffold, when elaborated with a para-sulfonamide phenyl substituent, yields compound 16677, which inhibits measles virus RdRp with an IC₅₀ of 35–145 nM across multiple primary viral isolates and achieves a selectivity ratio (CC₅₀/IC₅₀) of approximately 16,500 [1]. Further optimization of this 5-carboxamide scaffold produced compound 15f (EC₅₀ = 5 nM, CC₅₀ > 300 µM, SI > 85,000 in the same assay system) [2]. Independently, elaboration of the identical 5-carboxamide scaffold with a biphenyl sulfonamide moiety yielded DPC423, a factor Xa inhibitor with Kᵢ = 13 pM and oral bioavailability demonstrated in rabbit and rat arteriovenous shunt thrombosis models (IC₅₀ = 150 nM and 470 nM, respectively) [3]. In contrast, the 4-carboxamide regioisomer is not associated with human antiviral or antithrombotic pharmacology; it is the defined primary metabolite (PAM) of the agricultural fungicide penthiopyrad and is regulated under EU MRL legislation as a pesticide residue [4].

Medicinal chemistry Antiviral drug discovery Regioisomer differentiation

Regioselective C-5 Lithiation Yield Advantage Over Alternative Functionalization Routes

The 5-position of 1-methyl-3-(trifluoromethyl)-1H-pyrazole undergoes exclusive lithiation with n-BuLi in a flow reactor at –78 °C, enabling direct introduction of functional groups (aldehyde, acid, boron pinacolate, sulfonyl chloride) at the 5-position with yields of 90–95% . This lithiation selectivity is complementary to bromination, which occurs selectively at the 4-position under NBS conditions . Alternative synthetic routes based on condensation of hydrazines with trifluoromethyl-β-ketoesters typically yield regioisomeric mixtures of 3-CF₃ and 5-CF₃ pyrazoles requiring chromatographic separation, with combined yields of 60–80% and variable regioselectivity depending on substituent electronic effects . The flow lithiation approach provides the 5-functionalized regioisomer—the direct precursor to CAS 1245771-97-4—in a single step with substantially higher yield and regiochemical purity.

Synthetic chemistry Process chemistry Regioselective lithiation

Physicochemical Differentiation: Carboxamide Versus Carboxylic Acid Analog for Downstream Derivatization Efficiency

The carboxamide form (CAS 1245771-97-4) differs fundamentally from its corresponding carboxylic acid (CAS 128694-63-3) in both physicochemical properties and synthetic utility. The carboxamide exhibits a computed XLogP3 of 0.4, a topological polar surface area (TPSA) of 60.9 Ų, and one hydrogen bond donor (the primary amide NH₂), as cataloged in PubChem [1]. The carboxylic acid analog (CAS 128694-63-3) is more polar and requires activation (e.g., conversion to the acid chloride via thionyl chloride or oxalyl chloride) before amide bond formation with amine coupling partners . When the target compound is used directly as a building block for N-substituted carboxamide library synthesis, the pre-formed primary carboxamide in CAS 1245771-97-4 allows direct N-alkylation or N-arylation strategies without the additional protection/deprotection or activation steps required for the acid. The acid chloride of this scaffold (CAS 129768-24-7) is commercially available as an alternative reactive intermediate; however, its hydrolytic sensitivity introduces storage and handling constraints absent from the stable carboxamide [2].

Medicinal chemistry Building block procurement Amide coupling

Validated Pharmacophore: Dual-Indication Scaffold Confirmation Across Independent Therapeutic Programs

The 1-methyl-3-(trifluoromethyl)-1H-pyrazole-5-carboxamide scaffold has produced lead compounds in two mechanistically and therapeutically independent drug discovery programs, confirming its privileged status. In the antiviral program, compound 16677 (bearing the 5-carboxamide scaffold with a pyrrolidinylsulfonylphenyl substituent) achieved IC₅₀ values of 35–145 nM against diverse measles virus genotypes, with the most potent analog (15f, bearing a piperidine ring) reaching EC₅₀ = 5 nM and a selectivity ratio > 85,000 [1]. In the anticoagulant program, DPC423 (bearing the same 5-carboxamide scaffold with a biphenyl sulfonamide) achieved factor Xa Kᵢ = 13 pM and oral antithrombotic efficacy (IC₅₀ = 150 nM in rabbit, 470 nM in rat arteriovenous shunt models) [2]. No N-unsubstituted analog (e.g., 5-(trifluoromethyl)pyrazole-3-carboxamide, CAS 1276541-94-6) or N-alkyl variant (e.g., 1-isopropyl-3-(trifluoromethyl)-1H-pyrazole-5-carboxamide, CAS 2098036-37-2) has demonstrated comparable dual-indication validation [3]. The N-methyl substituent appears critical for the physicochemical and pharmacokinetic properties of the derived lead compounds.

Antiviral drug discovery Anticoagulant development Scaffold validation

Optimal Research and Procurement Application Scenarios for 1-Methyl-3-(trifluoromethyl)-1H-pyrazole-5-carboxamide (CAS 1245771-97-4)


Measles Virus and Paramyxovirus RdRp Inhibitor Lead Optimization

The 5-carboxamide scaffold has produced the most potent non-nucleoside measles virus RdRp inhibitors reported to date. Compound 16677 (IC₅₀ = 35–145 nM) and optimized analog 15f (EC₅₀ = 5 nM, CC₅₀ > 300 µM, SI > 85,000) were derived directly from this scaffold through elaboration of the carboxamide with substituted 4-aminosulfonamide moieties [1]. Research groups pursuing anti-measles or broader anti-paramyxovirus therapeutics should procure CAS 1245771-97-4 as the validated core for synthesizing novel N-substituted carboxamide libraries. The established SAR demonstrates that the 5-carboxamide orientation, combined with the 3-CF₃ group and N-methyl substitution, is essential for RdRp complex inhibition; neither the 4-carboxamide regioisomer nor N-desmethyl analogs have shown activity in this target class [1].

Factor Xa Anticoagulant Discovery and Serine Protease Inhibitor Design

The identical 5-carboxamide scaffold produced DPC423, a clinical-stage factor Xa inhibitor with exceptional potency (Kᵢ = 13 pM) and oral bioavailability [2]. DPC423 was selected for clinical development based on its antithrombotic efficacy in rabbit (IC₅₀ = 150 nM) and rat (IC₅₀ = 470 nM) arteriovenous shunt thrombosis models [2]. The scaffold's X-ray co-crystal structure with factor Xa (PDB: 3M36) provides a structural basis for rational design [3]. For medicinal chemistry programs targeting coagulation factors or related serine proteases, this scaffold offers a structurally characterized, highly optimized starting point with known binding mode and established synthetic tractability [2].

Regioisomer-Controlled Pyrazole Building Block for Focused Library Synthesis

CAS 1245771-97-4 provides a regiochemically unambiguous 5-carboxamide pyrazole building block, eliminating the regioselectivity challenges inherent in direct cyclocondensation approaches that produce 3-CF₃/5-CF₃ mixtures requiring chromatographic separation (typical combined yields 60–80%) . The compound can be converted to its acid chloride (CAS 129768-24-7) for direct amide coupling, or the primary carboxamide can undergo N-functionalization. The complementary regioselective lithiation chemistry (C-5 lithiation, 90–95% yield) and bromination chemistry (C-4 bromination) provide orthogonal vectors for further scaffold diversification . For combinatorial chemistry and parallel synthesis campaigns, using the pre-formed, regioisomerically pure 5-carboxamide avoids the analytical burden of verifying regioisomeric purity in every downstream product.

Negative Selection Control for SDH Inhibitor Fungicide Research Using the 4-Carboxamide Scaffold

Because the 4-carboxamide regioisomer (CAS 937717-66-3) is the core of commercial SDH inhibitor fungicides such as penthiopyrad, the 5-carboxamide regioisomer (CAS 1245771-97-4) serves as an essential regioisomeric negative control in agrochemical SAR studies [4]. Researchers investigating structure-activity relationships of pyrazole carboxamide fungicides should include CAS 1245771-97-4 as a control compound to confirm that observed antifungal activity depends specifically on the 4-carboxamide orientation. The defined regulatory status of the 4-carboxamide as a pesticide metabolite (PAM) under EU MRL legislation further underscores the importance of regioisomer identity verification in agrochemical residue analysis and environmental fate studies [4].

Quote Request

Request a Quote for 1-methyl-3-(trifluoromethyl)-1H-pyrazole-5-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.